

Application Notes and Protocols for the Oxidation of 2-Hydroxymethylbenzoic Acid

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Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

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Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Hydroxymethylbenzoic acid is a valuable starting material, and its oxidation to 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde) provides a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This document provides a detailed experimental procedure for the oxidation of 2-hydroxymethylbenzoic acid using Pyridinium Chlorochromate (PCC), a widely used and reliable oxidizing agent for this type of transformation.

Reaction Scheme Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product.



Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Key Spectrosco pic Data
2- Hydroxymeth ylbenzoic Acid	СвНвОз	152.15	White to off- white solid	127-128	¹ H NMR (DMSO-d ₆): δ 13.0 (s, 1H, COOH), 7.8- 7.3 (m, 4H, Ar-H), 5.2 (t, 1H, OH), 4.6 (d, 2H, CH ₂). ¹³ C NMR (DMSO-d ₆): δ 168.5, 142.0, 132.5, 130.0, 129.5, 128.0, 127.5, 62.5. IR (KBr, cm ⁻¹): 3400- 2500 (br, O- H), 1680 (C=O), 1050 (C-O).
2- Formylbenzoi c Acid	СвН6О₃	150.13	White to pale yellow crystalline solid	97-99	¹ H NMR (CDCl ₃): δ 10.5 (s, 1H, CHO), 8.2- 7.6 (m, 4H, Ar-H), (COOH proton may be broad or not observed). ¹³ C NMR (CDCl ₃): δ



192.5, 169.0, 136.0, 134.5, 134.0, 131.0, 130.0, 128.0. IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1700 (C=O, acid), 1685 (C=O, aldehyde).[1]

Experimental Protocol: Oxidation of 2-Hydroxymethylbenzoic Acid with PCC

This protocol details the procedure for the selective oxidation of 2-hydroxymethylbenzoic acid to 2-formylbenzoic acid using Pyridinium Chlorochromate (PCC).

Materials:

- · 2-Hydroxymethylbenzoic acid
- Pyridinium Chlorochromate (PCC)
- Celite® or anhydrous magnesium sulfate
- Anhydrous Dichloromethane (CH₂Cl₂)
- Diethyl ether (Et₂O)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask



- Magnetic stirrer and stir bar
- Addition funnel
- · Büchner funnel and filter paper
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (CH₂Cl₂). The volume of the solvent should be sufficient to ensure stirring (approximately 10-15 mL per gram of starting material).
- Addition of Starting Material: Dissolve 2-hydroxymethylbenzoic acid (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred PCC suspension at room temperature over 10-15 minutes.
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress
 of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the
 disappearance of the starting material spot. The reaction is typically complete within 2-4
 hours. The mixture will turn into a dark brown, thick slurry.
- Work-up Filtration: Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether to precipitate the chromium salts. Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of diethyl ether until the filtrate is colorless.
- Work-up Extraction: Combine the organic filtrates and wash them sequentially with:
 - 1 M hydrochloric acid (to remove any residual pyridine)
 - Water



- Saturated sodium chloride solution (brine)
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2formylbenzoic acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to afford pure 2formylbenzoic acid as a white to pale yellow crystalline solid.

Safety Precautions:

- PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a wellventilated fume hood.
- Dichloromethane is a volatile and potentially harmful solvent. All operations should be performed in a fume hood.

Alternative Oxidation Methods

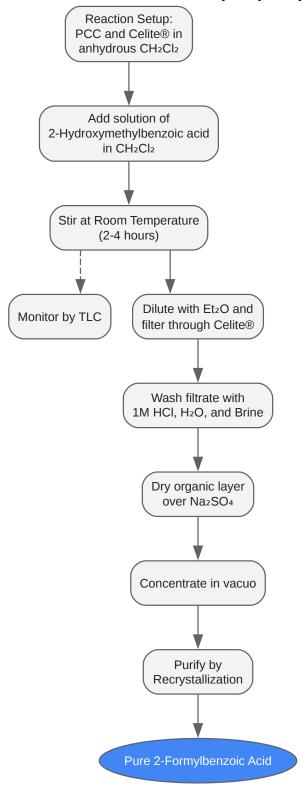
While PCC is an effective reagent, other methods can also be employed for this transformation:

- Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.
 It is a very mild and selective method but generates dimethyl sulfide as a malodorous byproduct.
- Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. It is a good alternative to chromium-based reagents.

Mandatory Visualizations Experimental Workflow



Experimental Workflow for the Oxidation of 2-Hydroxymethylbenzoic Acid

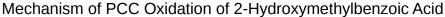


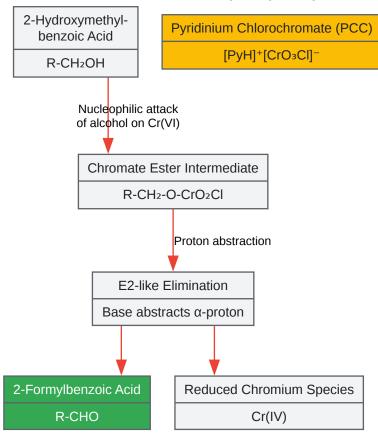
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Caption: Workflow for the oxidation of 2-Hydroxymethylbenzoic acid.



Reaction Mechanism





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Caption: Mechanism of PCC oxidation of a primary alcohol.

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References

- 1. Phthalaldehydic acid | C8H6O3 | CID 8406 PubChem [pubchem.ncbi.nlm.nih.gov]
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